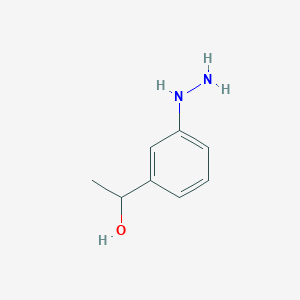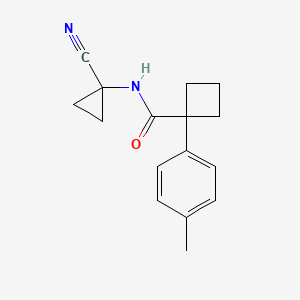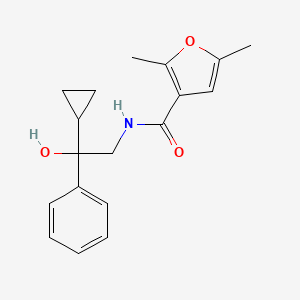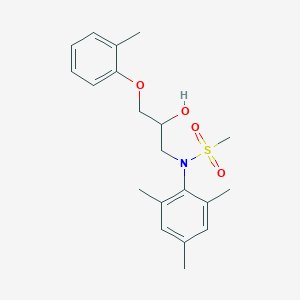![molecular formula C23H20ClFN2O3S B2892738 1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 689752-73-6](/img/no-structure.png)
1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H20ClFN2O3S and its molecular weight is 458.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Herbicidal Activities
The compound is related to a family of thienopyrimidine derivatives, some of which have been synthesized and evaluated for their herbicidal activities. For instance, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, which share a structural similarity, has shown promising herbicidal activities against certain plant species like Brassica napus, indicating potential agricultural applications of such chemicals (Yang Huazheng, 2013).
Antibacterial Properties
Substituted thieno[2,3-d]pyrimidines have been synthesized and evaluated for their antibacterial properties, suggesting that variations of the compound could possess useful antibacterial activities. The synthesis involves initial preparation of ethyl 2-aminothiophene-3carboxylate, followed by several steps leading to the formation of 3-(3-chloro-4-fluorophenyl) thieno[2, 3-d]pyrimidine-2, 4(1H, 3H)-dione derivatives. These compounds were found to exhibit antibacterial properties, hinting at the potential medical applications of thienopyrimidine derivatives (R. More et al., 2013).
Microbicidal Activity against HIV
Novel analogues of MKC442, which include fluoro analogues of thienopyrimidines, have been synthesized and demonstrated potent and selective activity against various strains of HIV-1, including drug-resistant mutants. This indicates the potential use of such compounds in the development of new treatments for HIV/AIDS. The synthesis involved the reaction of 6-[(3,5-dimethylphenyl)fluoromethyl]-5-ethyluracil with ethoxymethyl chloride and formaldehyde acetals, among other steps, leading to compounds with significant microbicidal activity (Yasser M Loksha et al., 2014).
Urease Inhibition
Pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives have been synthesized and evaluated for their urease inhibition activity. This enzyme is linked to various diseases, including urinary tract infections and the formation of kidney stones. The synthesized compounds exhibited varying degrees of urease inhibition, suggesting potential applications in the treatment or prevention of conditions associated with excessive urease activity (A. Rauf et al., 2010).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chloro-6-fluorobenzaldehyde with 4-ethoxybenzaldehyde to form the corresponding benzylidene derivative. The benzylidene derivative is then reacted with 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base to form the final product.", "Starting Materials": [ "2-chloro-6-fluorobenzaldehyde", "4-ethoxybenzaldehyde", "5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Condensation of 2-chloro-6-fluorobenzaldehyde and 4-ethoxybenzaldehyde in the presence of a base to form the corresponding benzylidene derivative.", "Step 2: Reaction of the benzylidene derivative with 5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base to form the final product.", "Step 3: Purification of the final product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
689752-73-6 |
Molekularformel |
C23H20ClFN2O3S |
Molekulargewicht |
458.93 |
IUPAC-Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H20ClFN2O3S/c1-4-30-16-10-8-15(9-11-16)27-21(28)20-13(2)14(3)31-22(20)26(23(27)29)12-17-18(24)6-5-7-19(17)25/h5-11H,4,12H2,1-3H3 |
InChI-Schlüssel |
JXUTVNCVUMSPSB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=C(C=CC=C4Cl)F)SC(=C3C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)


![Tert-butyl N-methyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2892659.png)
![N-[[4-[4-(2,2-dimethylpropanoylcarbamothioylamino)phenyl]phenyl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2892660.png)
![2-(2-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2892665.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2892669.png)
![1-[4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2892671.png)


![3-[(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2892677.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2892678.png)
